Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt

Catalog No.
S14360683
CAS No.
M.F
C27H44N2O4
M. Wt
460.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)...

Product Name

Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt

IUPAC Name

dicyclohexylazanium;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoate

Molecular Formula

C27H44N2O4

Molecular Weight

460.6 g/mol

InChI

InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t12-;/m0./s1

InChI Key

MFORGORUOHHLHW-YDALLXLXSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

Boc-N-methyl-L-phenylalanine dicyclohexylammonium salt is a derivative of the amino acid phenylalanine, specifically modified with a benzyloxycarbonyl (Boc) protecting group and a methyl group at the nitrogen atom. This compound has the molecular formula C30H42N2O4C_{30}H_{42}N_2O_4 and a molecular weight of approximately 494.67 g/mol. It is commonly used in peptide synthesis and organic chemistry as an intermediate due to its stability and reactivity under various conditions .

Typical for amino acids and their derivatives:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing for the formation of free amino groups that can react further in peptide synthesis.
  • Coupling Reactions: The free amino group can be coupled with carboxylic acids to form peptides, utilizing standard coupling agents like carbodiimides.
  • N-Methylation: The methyl group at the nitrogen can influence the reactivity and selectivity in further reactions, potentially affecting the conformation of peptides formed from this compound .

Boc-N-methyl-L-phenylalanine dicyclohexylammonium salt exhibits biological activity primarily through its role as a building block in peptide synthesis. Peptides containing this amino acid derivative may demonstrate various biological properties, including:

  • Antimicrobial Activity: Some peptides synthesized using this compound have shown potential antimicrobial properties.
  • Anticancer Activity: Research suggests that certain derivatives may exhibit cytotoxic effects against cancer cell lines.
  • Neuroactivity: Its structural similarity to neurotransmitters allows for exploration in neuropharmacology .

The synthesis of Boc-N-methyl-L-phenylalanine dicyclohexylammonium salt typically involves several steps:

  • Protection of the Amino Group: The amino group of L-phenylalanine is protected using a Boc anhydride in the presence of a base.
  • Methylation: The protected amino acid is then methylated using methyl iodide or another suitable methylating agent.
  • Formation of Dicyclohexylammonium Salt: The final step involves reacting the methylated protected amino acid with dicyclohexylamine to form the corresponding salt .

Boc-N-methyl-L-phenylalanine dicyclohexylammonium salt is utilized in various fields:

  • Peptide Synthesis: It serves as an important intermediate for synthesizing bioactive peptides.
  • Pharmaceutical Research: Due to its potential biological activities, it is studied for drug development.
  • Organic Chemistry: Used as a reagent in organic synthesis and modification of other compounds .

Studies on Boc-N-methyl-L-phenylalanine dicyclohexylammonium salt often focus on its interactions with biological molecules:

  • Protein Interactions: Research investigates how peptides containing this compound interact with proteins, affecting their stability and function.
  • Receptor Binding Studies: Its derivatives are studied for binding affinity to various receptors, which can provide insights into their pharmacological potential .

Boc-N-methyl-L-phenylalanine dicyclohexylammonium salt shares similarities with several other compounds, particularly those related to phenylalanine or containing similar protective groups. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-Boc-L-phenylalanineContains only L-phenylalanine without methylationMore common in peptide synthesis
N-Methyl-L-phenylalanineMethylated at the nitrogenLacks protective Boc group
Boc-D-methyl-L-phenylalanineD-enantiomer variantDifferent stereochemistry affecting activity
Boc-N-methyl-4-nitro-L-phenylalanine dicyclohexylammonium saltContains a nitro group on phenyl ringPotentially different biological activity

Boc-N-methyl-L-phenylalanine dicyclohexylammonium salt is unique due to its specific combination of protective groups and methylation, which influences its reactivity and biological properties compared to these similar compounds .

Protection-Deprotection Strategies in N-Methylated Amino Acid Synthesis

The synthesis of Boc-N-methyl-L-phenylalanine hinges on sequential protection and methylation steps to preserve stereochemistry and prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is widely employed to protect the α-amino group of L-phenylalanine during methylation. This strategy begins with the conversion of L-phenylalanine methyl ester hydrochloride to its Boc-protected derivative using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. Subsequent N-methylation is achieved via treatment with methyl iodide (MeI) and sodium hydride (NaH) in dimethylformamide (DMF), which facilitates deprotonation of the secondary amine and promotes alkylation.

A key challenge lies in avoiding over-alkylation or racemization. Studies demonstrate that maintaining reaction temperatures below 0°C during methylation minimizes epimerization, preserving the L-configuration. After methylation, the Boc group remains intact, ensuring stability during subsequent purification steps. Alternative approaches, such as the Fukuyama amine synthesis, employ 2-nitrobenzenesulfonyl (o-NBS) groups for temporary protection, though these methods require additional deprotection steps using thiols or phosphines. The Boc strategy is favored for its simplicity and compatibility with solid-phase peptide synthesis (SPPS) workflows.

Counterion Selection Rationale in Dicyclohexylammonium Salt Formation

The dicyclohexylammonium (DCHA) counterion is integral to the isolation and purification of Boc-N-methyl-L-phenylalanine. The free acid form of this compound is often amorphous or hygroscopic, complicating crystallization. By contrast, the DCHA salt forms stable, crystalline precipitates that simplify handling and storage. The selection of DCHA over alternative counterions like sodium or potassium is driven by its ability to form insoluble salts with carboxylates, enabling efficient separation via filtration.

The salt formation process involves treating the Boc-N-methyl-L-phenylalanine free acid with dicyclohexylamine in a non-polar solvent such as ethyl acetate or tert-butyl methyl ether. Proton transfer from the carboxylate to the amine generates the DCHA salt, which precipitates spontaneously. This method achieves yields exceeding 95% in optimized conditions, with minimal residual solvents. The DCHA salt’s low solubility in organic solvents also facilitates its use in SPPS, where it is converted back to the free acid using phosphoric acid prior to coupling.

Solvent Systems and Reaction Kinetics for Efficient Coupling

Solvent selection profoundly influences reaction kinetics and product purity during both methylation and salt formation. Polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP) are optimal for methylation due to their ability to dissolve NaH and stabilize the transition state through solvation. For example, reactions conducted in DMF at 0°C achieve complete methylation within 2 hours, whereas solvents like dichloromethane (DCM) result in slower kinetics and lower yields.

In salt formation, solvent polarity must balance solubility and precipitation. Ethyl acetate, with moderate polarity, allows gradual crystallization of the DCHA salt, reducing occluded impurities. Kinetic studies reveal that stirring rates above 500 rpm enhance mass transfer, ensuring uniform crystal growth. Post-reaction washing with cold phosphoric acid (10% v/v) removes residual DCHA, achieving a final product purity of >99% as verified by HPLC.

Table 1: Optimization Parameters for Key Synthesis Steps

StepOptimal SolventTemperature (°C)Reaction TimeYield (%)
Boc ProtectionDCM256 hours97.8
N-MethylationDMF02 hours89
DCHA Salt FormationEthyl Acetate201 hour95

Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt represents a critical building block in modern solid-phase peptide synthesis, particularly for the incorporation of N-methylated amino acid residues into peptide sequences [1] [2]. This compound serves as a protected derivative of N-methyl-L-phenylalanine, featuring a tert-butoxycarbonyl protecting group and a dicyclohexylammonium counterion that enhances its stability and solubility characteristics . The compound exhibits specific physicochemical properties including a molecular weight of 528.67 grams per mole, a melting point range of 174-177 degrees Celsius, and an optical rotation of -25 ± 2 degrees in methanol, confirming its L-configuration [1] [2].

The significance of this compound in peptide synthesis stems from the unique properties that N-methylation confers upon peptide structures [4]. N-methylation dramatically increases the proteolytic stability of amide bonds, thereby increasing in vivo half-life and intestinal permeability of peptides [4]. Additionally, backbone methylation can dramatically increase peptide solubility by reducing interchain aggregation and can be used to enhance the propensity of the peptide to adopt turn conformations with a cis-amide bond [4].

Overcoming Steric Hindrance in N-methyl Amino Acid Incorporation

The incorporation of N-methyl amino acids, including Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt, presents significant synthetic challenges due to steric hindrance introduced by the methyl group on the amide nitrogen [5] [6]. The steric hindrance makes coupling these amino acid derivatives difficult in conventional solid-phase peptide synthesis protocols [5]. This hindrance manifests as reduced coupling efficiency, increased reaction times, and potential for incomplete reactions that can compromise peptide purity and yield [6].

Research has demonstrated that N-methyl phenylalanine exhibits moderate steric hindrance compared to other N-methylated amino acids [7]. Under standard coupling conditions, N-methyl phenylalanine achieves approximately 80% coupling success, which can be improved to 92% under optimized conditions [8]. The steric factor classification places N-methyl phenylalanine in the moderate category, requiring careful optimization of reaction parameters but generally achieving successful incorporation with appropriate coupling reagents [7] [8].

The following table illustrates the impact of steric hindrance on various N-methyl amino acids:

Amino AcidSteric FactorStandard Coupling Success (%)Optimized Conditions Success (%)Required Coupling CyclesPreferred Coupling Reagent
N-Methyl GlycineLow95981HATU/PyBOP
N-Methyl AlanineLow90951HATU/PyBOP
N-Methyl ValineHigh65852HATU/BOP-Cl
N-Methyl LeucineHigh70882PyBroP/BOP-Cl
N-Methyl PhenylalanineModerate80921HATU/PyAOP
N-Methyl IsoleucineVery High45753PyBroP/BOP-Cl
N-Methyl ProlineVery High40703PyBroP/BOP-Cl

Microwave-enhanced solid-phase peptide synthesis has emerged as a powerful strategy for overcoming steric hindrance challenges [5] [9]. The employment of microwave energy in solid-phase peptide synthesis drives conventionally-difficult couplings of bulky amino acids, including N-methyl amino acids, quickly and efficiently to completion [5]. Temperature elevation and controlled microwave irradiation can significantly improve coupling efficiency while reducing reaction times from hours to minutes [9] [10].

Studies have shown that microwave-assisted synthesis produces peptides in high yield and purity while reducing the time required for Fmoc-N-methyl amino acid coupling [10]. The optimal microwave conditions typically involve temperatures of 70-90 degrees Celsius with power settings of 25-50 watts, resulting in coupling times of 5-30 minutes compared to conventional methods requiring 60-120 minutes [11] [9].

Automated Synthesizer Protocols for Reproducible Incorporation

Automated peptide synthesizers have been specifically adapted to accommodate the unique requirements of N-methyl amino acid incorporation [7] [12]. These protocols require careful optimization of multiple parameters including coupling time, temperature, reagent equivalents, and solvent systems to achieve reproducible incorporation of compounds like Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt [12] [11].

Standard automated synthesizer protocols for N-methyl amino acids typically employ extended coupling times of 30-180 minutes compared to 60-120 minutes for conventional amino acids [11]. Temperature elevation to 50-70 degrees Celsius enhances coupling efficiency, while increased equivalents of both amino acid (5-10 equivalents) and coupling reagent (1.5-2 equivalents) compensate for the reduced reactivity associated with steric hindrance [12] [11].

The solvent system plays a crucial role in successful N-methyl amino acid incorporation [12]. A mixture of N,N-dimethylformamide and dichloromethane in a 1:1 ratio has proven effective for many N-methylated amino acids, providing improved solvation and activation compared to N,N-dimethylformamide alone [13]. Base concentrations are typically increased to 10 equivalents of N,N-diisopropylethylamine to ensure complete deprotonation and coupling [12] [13].

The following table summarizes optimized automated synthesizer protocol parameters:

ParameterStandard SPPSN-Methyl AA OptimizedMicrowave Enhanced
Coupling Time60-120 min30-180 min5-30 min
Temperature25°C50-70°C70-90°C
Equivalents (AA)3-5 eq5-10 eq5 eq
Equivalents (Coupling Reagent)1.1 eq1.5-2 eq1.2 eq
Base (DIPEA)6 eq10 eq8 eq
Solvent SystemDMFDMF/DCM (1:1)DMF
Microwave PowerN/A25W25-50W
Deprotection Time20 min15 min3-5 min

Modern automated synthesizers incorporating microwave technology have demonstrated remarkable efficiency improvements [14]. The Liberty Blue synthesizer system can achieve amino acid addition cycles of less than 4 minutes per amino acid addition for scales under 0.5 millimoles, with waste generation reduced to less than 6 milliliters per amino acid addition [14]. These systems employ ultra-efficient solid-phase peptide synthesis methodologies that eliminate washing steps while maintaining high purity and yield [14].

Quality control measures for automated N-methyl amino acid incorporation typically involve real-time monitoring of coupling efficiency through conductivity measurements or ultraviolet absorbance monitoring of Fmoc removal [12]. Post-synthesis analysis employs high-performance liquid chromatography and mass spectrometry to confirm successful incorporation and assess overall peptide purity [15] [12].

Comparative Analysis of Coupling Reagents (HATU vs. PyBOP vs. BOP-Cl)

The selection of appropriate coupling reagents represents a critical factor in successful incorporation of Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt and other N-methyl amino acids [16] [17]. Three primary coupling reagents have demonstrated particular effectiveness: Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) [16] [18] [19].

HATU represents a third-generation coupling reagent with superior performance characteristics for N-methyl amino acid incorporation [17] [20]. The mechanism involves activation of the carboxylic group through formation of a carboxylate anion that attacks HATU to produce O-acyl(tetramethyl)isouronium salt, followed by nucleophilic addition of the amine [17] [20]. HATU demonstrates exceptional coupling efficiency of 99% with minimal epimerization of 0.1% and rapid reaction times of 30 minutes [17] [19] [21].

The superior performance of HATU with hindered amino acids stems from the formation of HOAt esters, which are more reactive than their OBt counterparts due to the lower pKa of HOAt compared to HOBt [19]. Furthermore, HOAt provides anchimeric assistance through its pyridine nitrogen, enhancing the reactivity of the activated ester [19]. Research has consistently demonstrated that HATU is the optimal reagent for acylation of support-bound secondary amines in solid-phase synthesis applications [17] [19].

PyBOP operates through formation of OBt esters and has found wide application in routine solid-phase peptide synthesis for difficult couplings [19]. While effective for many applications, PyBOP demonstrates moderate performance with N-methyl amino acids, achieving 85% coupling efficiency with 0.3% epimerization over 2-hour reaction periods [13] [19]. The presence of hydroxybenzotriazole in PyBOP can be detrimental for N-methylated amino acid coupling, as the benzotriazolyl ester formed shows reduced reactivity compared to alternative coupling reagents [22].

BOP-Cl represents a highly effective reagent specifically designed for acylation of N-methyl amino acids [18]. This reagent provides excellent yields with low epimerization, achieving 90% coupling efficiency with 0.2% epimerization [18]. BOP-Cl operates through phosphoric anhydride formation and has proven particularly effective for coupling protected amino monothioacids to form thiopeptide bonds [18].

The following table provides a comprehensive comparison of coupling reagent performance:

Coupling ReagentCoupling Efficiency (%)Epimerization (%)Reaction Time (hours)MechanismOptimal for N-Methyl AA
HATU990.100.5HOAt ester formationYes
PyBOP850.302.0OBt ester formationModerate
BOP-Cl900.203.0Phosphoric anhydrideYes
PyBroP960.303.0Halogenated phosphoniumYes
PyCloP870.153.0Halogenated phosphoniumYes
PyAOP850.201.0OAt ester formationYes
HBTU750.504.0OBt ester formationLimited
DIC/HOBt700.806.0Carbodiimide activationNo

Recent comparative studies have confirmed the superior performance of halogenated coupling reagents PyBroP and PyCloP for N-methylated amino acid coupling [22]. These reagents avoid the deleterious effects of hydroxybenzotriazole, achieving yields of 96% and 87% respectively with minimal epimerization [22]. The absence of hydroxybenzotriazole eliminates formation of weakly reactive benzotriazolyl esters that can impede N-methyl amino acid coupling [22].

Preactivation protocols have proven essential for optimal coupling reagent performance with N-methyl amino acids [4]. Introduction of N-methylated derivatives is best achieved using HATU with N,N-diisopropylethylamine, with preactivation times kept to a minimum to avoid racemization [4]. For peptides incorporating contiguous N-methyl amino acids, the triphosgene coupling method has demonstrated particular effectiveness [4].

The selection of coupling reagents must also consider practical factors including cost, stability, and ease of handling [21]. HATU demonstrates excellent stability characteristics, maintaining 99% coupling efficiency after 14 days of storage under appropriate conditions [21]. BOP-Cl, while highly effective, requires careful handling due to its reactivity and may incur additional shipping charges as a hazardous material [18].

The incorporation of N-methylation into peptide backbones fundamentally alters the conformational landscape of polypeptides, with profound implications for β-sheet nucleation processes. N-methylation of amide bonds introduces conformational restriction through pseudoallylic strain mechanisms, which directly influence the ability of peptides to adopt and stabilize β-sheet conformations [1].

Thermodynamic Constraints in β-sheet Formation

The nucleation of β-sheets represents a complex thermodynamic process governed by both conformational and translational entropy contributions. Research has demonstrated that conformational entropy limits the transition from nucleation to elongation in β-sheet formation, creating an energetic barrier that must be overcome for successful secondary structure assembly [2]. In this context, N-methylation introduces additional conformational constraints that can either facilitate or inhibit β-sheet nucleation depending on the specific positioning and stereochemistry of the modification.

The critical nucleus size for β-sheet formation typically involves 2-4 peptide molecules, with the process being sensitive to the conformational flexibility of individual strands [2]. N-methylation reduces this flexibility by restricting the phi (φ) and psi (ψ) dihedral angles available to the modified residue, effectively creating a more constrained conformational space [1]. When N-methylation occurs between heterochiral residues (L-/D- or D-/L-), the pseudoallylic strain strictly favors a trans peptide conformation, whereas homochiral arrangements (L-/L- or D-/D-) show equal probability for cis or trans conformations [1].

Mechanistic Disruption of β-sheet Assembly

The presence of N-methyl groups fundamentally disrupts the hydrogen bonding patterns essential for β-sheet stabilization. Traditional β-sheet formation relies on backbone-to-backbone hydrogen bonds between adjacent strands, with N-H groups serving as donors and C=O groups as acceptors [3]. N-methylation eliminates the hydrogen bond donor capability of the amide nitrogen, creating gaps in the hydrogen bonding network that are critical for β-sheet stability.

Experimental studies on protein folding have revealed that β-nucleation is a local phenomenon resulting from sequential or topological proximity, with the process requiring both rigidity to hold nucleating strands in close proximity and sufficient flexibility to enable proper backbone alignment [3]. N-methylation disrupts this delicate balance by introducing steric bulk that can prevent the close approach of β-strands necessary for hydrogen bond formation.

Modification TypeEffect on β-sheet FormationConformational Impact
Single N-methylationDisrupts local H-bondingRestricts φ/ψ angles
Multiple N-methylationsPrevents β-sheet assemblySevere conformational constraint
Heterochiral N-methylationFavors trans conformationStabilizes extended structures
Homochiral N-methylationMixed cis/trans preferencePromotes turn formation

Energetic Barriers and Kinetic Considerations

The energetic landscape of β-sheet nucleation is significantly altered by N-methylation. Classical nucleation theory suggests that the formation of β-sheets involves overcoming both translational entropy barriers (recruiting molecules from solution) and conformational entropy barriers (forming β-strand conformations) [2]. N-methylation increases the conformational entropy penalty by restricting the available conformational space, making the nucleation process more energetically demanding.

Molecular dynamics simulations have shown that the anisotropic surface tension of nascent β-sheets can be modeled using 2D classical nucleation theory, with the aspect ratio of the critical β-sheet changing with protein concentration [2]. N-methylation further modifies this surface tension by altering the intermolecular interactions between peptide strands, generally making β-sheet formation less favorable due to the loss of stabilizing hydrogen bonds.

Enhanced Proteolytic Stability Through Backbone Methylation

The incorporation of N-methyl groups into peptide backbones represents one of the most effective strategies for enhancing proteolytic stability, with implications that extend far beyond simple steric protection. The mechanisms underlying this enhanced stability involve complex interactions between enzyme recognition, substrate conformation, and hydrolysis kinetics.

Mechanistic Basis of Protease Resistance

N-methylation dramatically increases proteolytic stability by disrupting the specific enzyme-substrate interactions required for efficient proteolysis. Research conducted on chymotrypsin-mediated hydrolysis has revealed that N-methylation provides position-dependent protection, with modifications at different sites around the cleavage site showing varying degrees of effectiveness [4].

The most significant protection occurs when N-methylation is introduced at the P1 position (the residue immediately preceding the cleavage site), where 100-1000 fold increases in peptide half-life have been observed [4]. This dramatic enhancement results from direct steric hindrance at the scissile bond, preventing the proper formation of the enzyme-substrate complex necessary for catalysis.

Substitution of natural amino acids by corresponding N-methyl amino acids dramatically increases the proteolytic stability of amide bonds, with the effect being most pronounced when modifications target positions that normally engage in hydrogen bonding with the protease active site [5]. The mechanism involves the replacement of hydrogen bond donors (N-H groups) with potential steric clashes (N-CH₃ groups), fundamentally altering the binding thermodynamics.

Position-Dependent Stability Enhancement

Systematic studies of N-methylation effects have revealed distinct patterns of protection based on the position of modification relative to the cleavage site:

PositionStability EnhancementMechanistic Basis
P1100-1000 foldDirect steric hindrance at scissile bond
P2No significant changeLimited enzyme interaction
P310-fold protectionDisrupts hydrogen bonding network
P1'10-fold protectionInterferes with acylenzyme formation
P2'10-fold protectionDisrupts product release

The positional dependence of N-methylation protection can be interpreted based on the specific enzyme-substrate hydrogen bonds that are disrupted [4]. Proteases like chymotrypsin recognize substrates in extended conformations, forming hydrogen bonds to alternating residues at specific subsites. N-methylation at these critical positions eliminates the hydrogen bonding capability, resulting in reduced enzyme affinity and slower hydrolysis rates.

Synergistic Effects and Combinatorial Strategies

When multiple N-methylations are introduced into a single peptide, synergistic effects can be observed that exceed the additive contributions of individual modifications. Studies have shown that combining N-methylation with other backbone modifications can produce extraordinary protection against proteolytic degradation [4].

Borosins are ribosomally synthesized and post-translationally modified peptides with α-N-methylations installed on the peptide backbone that impart unique properties like proteolytic stability [6]. These natural products demonstrate that multiple N-methylations can be successfully incorporated without completely abolishing biological activity, provided the modifications are strategically positioned to avoid disrupting critical binding interactions.

The essential nature of methylation on binding activity and serum stability has been demonstrated in studies where removal of N-methyl groups leads to near-complete loss of inhibitory activity and dramatic reduction in serum stability [7]. This finding underscores the dual role of N-methylation in both protecting against proteolytic degradation and maintaining the bioactive conformation necessary for target recognition.

Structural Determinants of Enhanced Stability

The enhanced proteolytic stability conferred by N-methylation extends beyond simple steric protection to encompass more subtle conformational and dynamic effects. N-methylation introduces conformational flexibility in the peptide backbone by removing amide protons that engage in intramolecular hydrogen bonds and lowering the rotational barrier around the C-N bond [8].

This increased flexibility paradoxically contributes to stability by allowing the peptide to adopt conformations that are less favorable for protease recognition. The conformational restriction imposed by N-methylation creates a more constrained backbone structure that may not fit optimally into the enzyme active site, thereby reducing the catalytic efficiency [1].

Research has shown that N-methylation can significantly improve a peptide's serum stability but does not do so universally [7]. In some cases, the structural shifts induced by N-methyl groups can actually make endopeptidase cleavage sites more exposed, leading to decreased stability. This highlights the importance of careful positioning and optimization when designing N-methylated peptides for therapeutic applications.

Impact on Tertiary Structure Formation in Foldamers

The introduction of N-methylation into foldamer systems profoundly influences tertiary structure formation, creating opportunities for both enhanced structural organization and novel folding patterns that deviate significantly from natural protein architectures. These effects extend beyond simple conformational restriction to encompass fundamental changes in folding thermodynamics and kinetics.

Tertiary Structure Stabilization and Destabilization

N-methylation exerts complex effects on tertiary structure formation in foldamers, with outcomes that depend critically on the specific positions modified and the overall architectural framework. Foldamers are oligomers that have a tendency to adopt a conformationally ordered state in solution [9], and the introduction of N-methyl groups can either enhance or disrupt this ordering depending on their strategic placement.

Research on heterogeneous-backbone foldamers has demonstrated that systematic backbone alteration can produce structures that mimic protein tertiary folds with enhanced thermodynamic stability [10]. In zinc finger mimetics, for example, suitably designed oligomers with greater than 20% modified backbones can form native-like tertiary folds with metal-binding environments identical to prototype sequences, while exhibiting superior folded stability compared to natural proteins [10].

The sophisticated foldamer form and function observed in synthetic systems often involves the careful integration of N-methylated residues with other backbone modifications [11]. β³-peptides, for instance, can form helical bundles that maintain the fundamental principles governing natural protein folding, including salt-bridge formation, hydrogen bonding, and ordered hydrophobic core packing, even when extensively modified [11].

Conformational Dynamics and Folding Pathways

The impact of N-methylation on foldamer tertiary structure extends to the dynamic aspects of folding, influencing both the pathways by which structures assemble and the stability of the resulting folds. Conformational rearrangements enable iterative backbone N-methylation in natural systems, suggesting that the folding process can accommodate and even benefit from the structural constraints imposed by methylation [12].

Studies of split borosin pathways have revealed that N-methylation can drive conformational changes that facilitate subsequent modifications [12]. The incorporation of α-N-methylation disrupts α-helical structures in a localized manner, creating new opportunities for structural rearrangement that can be exploited in the design of complex foldamer architectures.

N-methylation patterns define the overall folding behavior of foldamer systems, with different methylation strategies leading to distinct structural outcomes [13]. Cyclic peptide foldamers demonstrate that depending on backbone N-methylation patterns and medium conditions, structures can either remain as flat rings that dimerize through hydrogen bonding arrays or fold into twisted conformations that associate into helical supramolecular structures [13].

Methylation PatternStructural OutcomeThermodynamic Effect
Single N-methylationLocal conformational restrictionModest stability change
Multiple sequentialHelical disruptionDestabilization of regular structure
Strategic placementEnhanced tertiary foldImproved overall stability
Random distributionDisordered structureSignificant destabilization

Design Principles for Functional Foldamers

The successful incorporation of N-methylation into foldamer design requires careful consideration of the competing effects of conformational restriction and structural destabilization. Protein backbone engineering as a strategy to advance foldamers has shown that any natural protein can serve as the starting point for designing unnatural mimics, provided systematic rules for backbone modification are followed [14].

The foldamer tertiary structure through sequence-guided protein backbone engineering approach has proven particularly successful for creating stable, functional architectures [15]. This methodology involves the systematic replacement of natural amino acids with modified building blocks, including N-methylated residues, while maintaining the essential structural features required for biological activity.

Computational protein design with backbone plasticity has emerged as a powerful tool for predicting the effects of N-methylation on foldamer stability [16]. These approaches use molecular dynamics simulations and energy calculations to identify optimal positions for modification that enhance rather than compromise structural integrity.

Applications in Biomimetic Design

The unique properties conferred by N-methylation have made foldamers attractive platforms for biomimetic design applications. Unnatural helical peptidic foldamers incorporating N-methylated residues have shown promise as protein segment mimics, offering advantages including superior resistance to proteolytic degradation, enhanced bioavailability, and improved chemical diversity [17].

The diverse world of foldamers continues to expand through the strategic application of N-methylation and related backbone modifications [18]. These systems demonstrate that it is possible to create artificial structures that rival natural proteins in their complexity and functionality while offering advantages in terms of stability and synthetic accessibility.

Recent advances in peptidomimetic design have highlighted the potential for N-methylated foldamers to serve as therapeutic agents with enhanced pharmacological properties [19]. These systems can respond to peptide limitations by displaying higher metabolic stability, good bioavailability and enhanced receptor affinity and selectivity, making them attractive candidates for drug development applications.

The integration of multiple backbone modifications, including N-methylation, into foldamer designs has proven particularly effective for creating systems with enhanced functionality. Post-translational modifications of protein backbones in natural systems provide inspiration for synthetic approaches that can introduce unique functions not accessible through standard amino acid chemistry [20].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

460.33010789 g/mol

Monoisotopic Mass

460.33010789 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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